Alvespimycin hydrochloride, also known as 17-DMAG, is a synthetic analog of the natural product geldanamycin. [, ] It belongs to the ansamycin family of compounds and is classified as a heat shock protein 90 (Hsp90) inhibitor. [, ] In a research context, Alvespimycin hydrochloride serves as a valuable tool for studying the roles of Hsp90 and its client proteins in various cellular processes, including cell growth, signal transduction, and stress response. []
Alvespimycin is derived from geldanamycin, which is produced by the bacterium Streptomyces hygroscopicus. The modification of geldanamycin to create alvespimycin was aimed at improving its solubility and reducing hepatotoxicity while retaining its anticancer properties. As an Hsp90 inhibitor, alvespimycin plays a significant role in the regulation of various signaling pathways involved in cancer cell proliferation and survival.
The synthesis of alvespimycin typically involves several key steps:
This synthetic pathway has been optimized in various studies to improve yield and purity, with typical yields reported around 50-70% depending on the specific conditions employed .
Alvespimycin hydrochloride has a complex molecular structure characterized by:
The three-dimensional structure of alvespimycin allows it to fit into the ATP-binding pocket of Hsp90, leading to inhibition of its chaperone activity. Molecular modeling studies have shown that alvespimycin binds more effectively than its parent compound, geldanamycin, due to these structural modifications .
Alvespimycin undergoes several key chemical reactions relevant to its mechanism of action:
These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of alvespimycin in therapeutic contexts .
The mechanism by which alvespimycin exerts its anticancer effects involves:
The physical and chemical properties of alvespimycin hydrochloride include:
These properties are critical for formulation development and determining appropriate delivery methods for therapeutic use .
Alvespimycin hydrochloride is primarily researched for its applications in oncology:
Alvespimycin hydrochloride (17-DMAG) originates from geldanamycin, a natural benzoquinone ansamycin antibiotic first isolated from Streptomyces hygroscopicus in 1970 [1] [2]. The core structure comprises a rigid benzoquinone ring connected to an ansa macrolactam bridge, forming a basket-like configuration essential for Hsp90 binding [2] [4]. Semisynthesis begins with selective modification at the C-17 position: The native methoxy group of geldanamycin undergoes nucleophilic displacement with amines. For alvespimycin, this involves reacting geldanamycin with 2-dimethylaminoethylamine under controlled conditions to yield 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) [1] [4] [7]. Subsequent salt formation with hydrochloric acid produces the hydrochloride salt, significantly enhancing crystallinity and stability [6]. This method leverages geldanamycin’s complex polyketide synthase (PKS) biosynthesis, which assembles the scaffold from 3-amino-5-hydroxybenzoic acid (AHBA) and extender units via seven PKS modules [2].
Reaction Scheme: Key Semisynthetic Steps
Step | Reaction | Reagent/Condition | Product |
---|---|---|---|
1 | Nucleophilic displacement | 2-Dimethylaminoethylamine, solvent, 60–80°C | 17-DMAG free base |
2 | Salt formation | HCl in methanol/water | Alvespimycin hydrochloride |
The 17-substitution strategy directly addressed critical pharmacokinetic limitations of first-generation Hsp90 inhibitors. Native geldanamycin and its analogue tanespimycin (17-AAG) exhibit poor aqueous solubility (<0.1 mg/mL) due to hydrophobic macrocyclic surfaces [1] [4]. Introduction of the ionizable dimethylaminoethylamine moiety at C-17 created a tertiary amine (pKa ~8.5) that protonates under physiological pH, conferring water solubility >50-fold higher than 17-AAG (4.76 mg/mL vs. <0.1 mg/mL) [6] [9]. Crystallographic studies confirmed the solvent-exposed orientation of the 17-side chain, allowing it to extend into aqueous environments without disrupting hydrophobic interactions in Hsp90’s ATP-binding pocket [4] [7]. This modification also improved oral bioavailability by facilitating intestinal absorption and reduced reliance on organic solvent-based formulations [4] [9]. Physiologically based pharmacokinetic (PBPK) models further validated these advantages, showing linear distribution kinetics in mice and humans [9].
Table 1: Solubility and Bioavailability of Geldanamycin Analogues
Compound | C-17 Substituent | Aqueous Solubility (mg/mL) | Relative Oral Bioavailability |
---|---|---|---|
Geldanamycin | -OCH₃ | <0.01 | Low |
Tanespimycin (17-AAG) | -NHCH₂CH=CH₂ | <0.1 | Moderate |
Alvespimycin (17-DMAG) | -NHCH₂CH₂N(CH₃)₂ | 4.76 | High |
Despite solubility improvements, the inherent benzoquinone moiety posed hepatotoxicity risks via three mechanisms:
Alvespimycin retains the unmodified benzoquinone, limiting its ability to fully circumvent hepatotoxicity [7] [10]. Strategies to address this included:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7